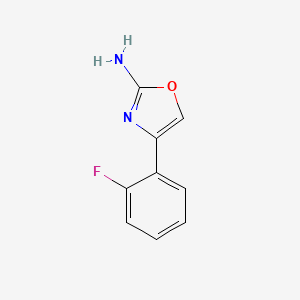

4-(2-Fluorophenyl)-1,3-oxazol-2-amine

Description

Properties

IUPAC Name |

4-(2-fluorophenyl)-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c10-7-4-2-1-3-6(7)8-5-13-9(11)12-8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UALJWFVYXIGPHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=COC(=N2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Topic: Synthesis and Characterization of 4-(2-Fluorophenyl)-1,3-oxazol-2-amine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-1,3-oxazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds.[1][2] Its derivatives exhibit a wide therapeutic spectrum, including antimicrobial, anticancer, and anti-inflammatory properties.[3] The strategic introduction of a fluorine atom onto the phenyl substituent can significantly enhance metabolic stability and binding affinity, making 4-(2-Fluorophenyl)-1,3-oxazol-2-amine a compound of considerable interest for drug discovery and development. This guide provides a comprehensive overview of a robust synthetic route and a detailed protocol for the structural and purity verification of this target compound, grounded in established chemical principles and analytical techniques.

Rationale and Synthetic Strategy

The selection of a synthetic pathway is governed by efficiency, reliability, and the accessibility of starting materials. For the synthesis of 4-aryl-2-aminooxazoles, the most direct and widely adopted method is a variation of the Hantzsch synthesis. This approach involves the condensation of an α-haloketone with urea.

Causality Behind Experimental Choices:

-

Precursors:

-

2-Bromo-1-(2-fluorophenyl)ethanone: This α-bromoketone serves as the electrophilic backbone, providing the C4 and C5 atoms of the oxazole ring and the appended 2-fluorophenyl moiety. The bromine atom acts as a good leaving group, facilitating the initial nucleophilic attack.

-

Urea (H₂N-CO-NH₂): Urea is an ideal and cost-effective reagent that functions as a dinucleophile. It provides the N3 atom, the C2 atom, and the exocyclic 2-amino group required to complete the heterocyclic ring.[4]

-

-

Reaction Conditions:

-

Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it effectively solvates the reactants and facilitates the reaction, which may proceed via ionic intermediates.

-

Energy Source: While conventional heating can be used, microwave irradiation offers a significant advantage by drastically reducing reaction times from hours to minutes through efficient and uniform heating.[4][5]

-

Synthetic Pathway Diagram

Caption: Hantzsch-type synthesis of the target compound.

Experimental Protocol: Synthesis and Purification

This protocol is designed as a self-validating system. Successful synthesis is contingent upon careful execution and monitoring, while purification ensures the high quality required for subsequent analytical characterization and biological screening.

Step 1: Reaction Setup and Execution

-

To a 10 mL microwave reaction vessel, add 2-bromo-1-(2-fluorophenyl)ethanone (1.0 mmol, 218 mg).

-

Add urea (5.0 to 7.0 mmol, 300-420 mg). A molar excess of urea is used to drive the reaction to completion.[4]

-

Add 1-2 mL of dimethylformamide (DMF).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture with a power of approximately 30-40 W, maintaining a temperature of 138-140 °C for 15-20 minutes.[4]

-

Monitoring: The reaction's progress can be monitored using Thin-Layer Chromatography (TLC) with a mobile phase such as ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the starting bromoketone spot and the appearance of a new, more polar product spot (which is UV active) indicate reaction progression.

Step 2: Work-up and Isolation

-

After the reaction is complete, allow the vessel to cool to room temperature using a stream of compressed air.[5]

-

Pour the reaction mixture into a beaker containing crushed ice or cold water (approx. 20-30 mL). This will precipitate the crude product.

-

Stir the mixture for 10-15 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing the solid with cold water (3 x 10 mL).

-

Dry the crude product under vacuum or in a desiccator.

Step 3: Purification by Recrystallization

-

Transfer the crude solid to a small Erlenmeyer flask.

-

Add a minimal amount of a suitable hot solvent, such as ethanol or an ethanol/water mixture, until the solid just dissolves.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

-

Dry the final product, this compound, to a constant weight and determine the yield.

Comprehensive Characterization

Structural elucidation and purity assessment are paramount. The following analytical techniques provide orthogonal data to unequivocally confirm the identity of the synthesized compound.

Analytical Workflow Diagram

Caption: A multi-technique workflow for compound characterization.

Expected Analytical Data

The following table summarizes the expected data for this compound.

| Technique | Parameter | Expected Result / Observation |

| Molecular Formula | C₉H₇FN₂O | - |

| Molecular Weight | g/mol | 178.17 |

| Monoisotopic Mass | Da | 178.05424[6] |

| Mass Spectrometry | ESI-MS [M+H]⁺ | m/z ≈ 179.0615[6] |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons (4H, multiplet, ~7.0-7.8 ppm), Oxazole H5 (1H, singlet, ~7.4-7.6 ppm), NH₂ (2H, broad singlet, ~5.3-5.5 ppm). Note: Aromatic signals will be complex due to F-H coupling. |

| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons (~115-160 ppm, with C-F coupling observed), Oxazole C2, C4, C5 (~110-165 ppm). |

| ¹⁹F NMR | Chemical Shift (δ) | A single resonance characteristic of an aryl fluoride.[7] |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3400-3200 (N-H stretch, 2 bands), ~1680-1600 (C=N stretch), ~1300-1100 (C-O-C stretch), ~1600 & 1450 (Aromatic C=C stretch).[3][8] |

| Elemental Analysis | % Composition | C: 60.67%, H: 3.96%, N: 15.72%. Experimental values should be within ±0.4% of theoretical.[9] |

Expert Insights on Characterization:

-

¹H NMR: The broadness of the -NH₂ signal is typical due to quadrupole broadening and potential hydrogen exchange. Its integration value of 2H is crucial. The position of the 2-fluoro substituent will create complex splitting patterns for the aromatic protons, which can be fully assigned using 2D NMR techniques if necessary.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is the gold standard, providing an exact mass that can confirm the elemental composition with high confidence.[4]

-

IR Spectroscopy: The presence of two distinct N-H stretching bands is a hallmark of a primary amine (-NH₂), confirming the success of the cyclization with urea rather than a substituted urea.[10]

Conclusion

This guide outlines a scientifically sound, efficient, and verifiable methodology for the synthesis and characterization of this compound. The use of a microwave-assisted Hantzsch-type reaction provides rapid access to the target compound. The subsequent multi-technique analytical approach ensures an unambiguous confirmation of its structure and purity, providing drug development professionals with a high-quality chemical entity for further investigation into its therapeutic potential.

References

-

Moir, M., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Kaur, R., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. [Online]. Available at: [Link]

-

Singh, P., et al. (2018). Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. Chemistry Central Journal. [Online]. Available at: [Link]

-

Reva, I., et al. (2018). Photochemistry of 2-Aminooxazole: A Matrix-Isolation and Computational Study of a Putative Key Prebiotic Molecule. The Journal of Physical Chemistry A. Available at: [Link]

-

Martín-Domenech, R., et al. (2021). 2-aminooxazole in Astrophysical Environments: IR Spectra and Destruction Cross Sections for Energetic Processing. The Astrophysical Journal. Available at: [Link]

-

Carballo, R., et al. (2012). Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives. Tropical Journal of Pharmaceutical Research. Available at: [Link]

-

Jiménez-Vázquez, H. A., et al. (2021). 2-aminooxazole in astrophysical environments: IR spectra and destruction cross sections for energetic processing. ResearchGate. [Online]. Available at: [Link]

-

Abu Thaher, B., et al. (2010). 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine. Acta Crystallographica Section E: Structure Reports Online. [Online]. Available at: [Link]

-

Koval, A., et al. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Selected bioactive 2‐amino‐oxazole derivatives. Available at: [Link]

-

Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Semantic Scholar. [Online]. Available at: [Link]

-

PubChemLite. (n.d.). This compound. Available at: [Link]

-

Carballo, R., et al. (2012). Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives. Tropical Journal of Pharmaceutical Research. Available at: [Link]

-

Singh, S. K., et al. (2021). Helium nanodroplet infrared spectroscopy of oxazole-(water)n (n = 1,2) clusters. The Journal of Chemical Physics. Available at: [Link]

-

Dabhade, A. K., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Chemistry & Chemical Technology. Available at: [Link]

-

Kalluraya, B., et al. (2006). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. Available at: [Link]

-

PubChem. (n.d.). N-(4-Fluorophenyl)-4-phenyl-1,3-thiazol-2-amine. Available at: [Link]

-

PubChem. (n.d.). 4-Phenyl-1,3-oxazol-2-amine. Available at: [Link]

-

Al-Fartosy, A. J. M. (2018). Synthesis of substituted 2-amino oxazoles with their cobalt(II) and platinum(IV) complexes and evaluation of their biological activity. ResearchGate. [Online]. Available at: [Link]

-

Vinayak, et al. (2012). SYNTHESIS OF N-{[5-(2,4-DICHLOROPHENYL)-1, 3, 4-OXADIAZOL- 2-YL] METHYL} AMINE DERIVATIVES AS ANTICANCER PRECURSORS. ResearchGate. [Online]. Available at: [Link]

-

Al-Amiery, A. A., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. MDPI. [Online]. Available at: [Link]

-

ResearchGate. (2025). (PDF) Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. Available at: [Link]

-

Pancrazzi, F., et al. (2017). (Z)-4-(Carbomethoxymethylene)-2-(4-fluorophenyl)-4H-benzo[d][1][3]oxazine. ResearchGate. [Online]. Available at: [Link]

-

PubChemLite. (n.d.). 4-(2-fluorophenyl)-1,2-oxazol-3-amine. Available at: [Link]

-

Demchenko, A. M., et al. (2022). Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods. MDPI. [Online]. Available at: [Link]

-

PubChem. (n.d.). 4-(4-Fluorophenyl)-1,3-thiazol-2-amine. Available at: [Link]

-

Tikhonov, D. S., et al. (2017). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. [Online]. Available at: [Link]

-

Abu Thaher, B., et al. (2025). 4-[5-(4-Fluorophenyl)-1,2-oxazol-4-yl]pyridine. IUCr. Available at: [Link]

-

ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C9H7FN2O) [pubchemlite.lcsb.uni.lu]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

A Senior Application Scientist’s Guide to Novel Synthesis Methods for 2-Aminooxazole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Re-evaluating a Privileged Scaffold

The 2-aminooxazole motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in bioactive natural products and its role as a bioisostere for the well-trodden 2-aminothiazole.[1][2][3] Its structural properties—acting as a robust hydrogen bond donor-acceptor system—make it an invaluable component for engineering high-affinity interactions with biological targets. Furthermore, replacing the sulfur atom of a thiazole with oxygen can favorably modulate physicochemical properties, potentially improving solubility or reducing metabolic liabilities associated with an oxidizable sulfur atom.[3]

Despite its significance, the synthesis of diversely substituted 2-aminooxazoles, particularly those with substitutions on the exocyclic nitrogen, has been historically challenging. Classical methods often rely on highly toxic reagents like cyanogen bromide or face significant limitations.[4][5] For instance, the renowned Hantzsch synthesis, highly effective for producing 2-aminothiazoles from α-haloketones and thioureas, frequently fails when analogous N-substituted ureas are used.[1][3][6] This failure is largely attributed to the lower nucleophilicity of the oxygen atom in urea compared to the sulfur in thiourea, hindering the crucial cyclization step.[1]

This guide moves beyond these classical constraints to provide an in-depth exploration of modern, field-proven synthetic strategies. We will dissect the causality behind novel experimental designs, present validated protocols, and offer a forward-looking perspective on creating the next generation of 2-aminooxazole derivatives with efficiency, safety, and versatility.

Section 1: The Core Challenge and a Strategic Workaround: Two-Step N-Arylation

The primary obstacle in synthesizing N,4-disubstituted 2-aminooxazoles has been the poor reactivity of N-substituted ureas in direct, one-pot cyclizations.[3] A highly successful and versatile strategy circumvents this problem by decoupling the formation of the oxazole core from the introduction of the nitrogen substituent. This is elegantly achieved through a two-step sequence: (1) the synthesis of an N-unsubstituted 4-aryl-2-aminooxazole, followed by (2) a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction.[1][3][6]

Caption: The challenge in 2-aminooxazole synthesis.

This approach is powerful because unsubstituted urea readily reacts with α-bromoacetophenones to form the 4-aryl-2-aminooxazole core.[1] The subsequent Buchwald-Hartwig reaction is a robust and well-established method for forming C-N bonds, providing a reliable platform for introducing a wide array of aryl and heteroaryl substituents onto the exocyclic amine.[3][6]

Workflow: Two-Step Synthesis via Buchwald-Hartwig Coupling

Caption: Two-step workflow for N,4-diaryl-2-aminooxazole synthesis.

Data-Driven Optimization of the Buchwald-Hartwig Step

The success of the second step hinges on the careful selection of the catalyst, base, and solvent. The choice of phosphine ligand on the palladium catalyst is particularly critical for achieving high yields, especially with challenging substrates.

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | X-Phos Pd G2 | t-BuONa | Toluene | 130 | ~50 |

| 2 | X-Phos Pd G2 | K₃PO₄ | Toluene | 130 | ~37 |

| 3 | S-Phos Pd G2 | t-BuONa | Toluene | 130 | ~25 |

| 4 | S-Phos Pd G2 | K₃PO₄ | Toluene | 130 | ~41 |

| 5 | DavePhos/Pd(OAc)₂ | Cs₂CO₃ | Toluene | 130 | ~8 |

| Data synthesized from studies on the coupling of 4-(p-tolyl)oxazol-2-amine and 4-bromobenzene.[2] |

Field Insights: The data suggests that for this class of substrates, a bulky biarylphosphine ligand like X-Phos paired with a strong, non-nucleophilic base like sodium tert-butoxide provides a reliable starting point for optimization.[2] Microwave irradiation has also been shown to dramatically reduce reaction times to as little as 10 minutes, a significant process advantage.[2]

Validated Experimental Protocol: Two-Step Synthesis of N,4-Diaryl-2-aminooxazoles

This protocol is a self-validating system, representing a robust method for generating the target compounds.

Step A: Synthesis of 4-Aryl-2-aminooxazole (e.g., 4-(p-tolyl)oxazol-2-amine)

-

Reaction Setup: To a solution of the starting α-bromoacetophenone (e.g., 2-bromo-1-(p-tolyl)ethan-1-one) (1.0 equiv) in 1,4-dioxane, add urea (1.5 equiv).

-

Heating: Heat the mixture to reflux (approx. 101 °C) and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add water to precipitate the product.

-

Purification: Filter the solid, wash thoroughly with water, and dry under vacuum. The crude material can often be used directly in the next step or purified further by flash column chromatography if necessary.

Step B: Buchwald-Hartwig N-Arylation

-

Reaction Setup: In a microwave reaction vial, combine the 4-aryl-2-aminooxazole from Step A (1.0 equiv), the desired aryl halide (e.g., bromobenzene) (1.1 equiv), the palladium catalyst (e.g., X-Phos Pd G2) (5 mol %), and the base (e.g., t-BuONa) (2.0 equiv).

-

Solvent Addition: Add anhydrous toluene as the solvent.

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 130 °C for 10-15 minutes.[2]

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N,4-diaryl-2-aminooxazole.

Section 2: Modernizing Cyclization Reactions: Avoiding Hazardous Reagents

The classical synthesis of 2-aminobenzoxazoles, a related and important subclass, frequently employed the highly toxic cyanogen bromide (BrCN) for cyclization of 2-aminophenols.[4][5] Modern synthetic chemistry prioritizes the elimination of such hazardous materials. A significant advancement is the use of safer cyanating agents, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), activated by a Lewis acid.[4][5]

This method is trustworthy because it relies on a well-understood mechanistic pathway. The Lewis acid (e.g., BF₃·Et₂O) coordinates to the cyano group of NCTS, activating it for nucleophilic attack by the amino group of the o-aminophenol. This is followed by an intramolecular attack from the hydroxyl group to complete the cyclization.[5]

Mechanism: Lewis Acid-Catalyzed Benzoxazole Formation

Caption: Lewis acid activation and cyclization pathway.

This approach not only enhances safety but also provides good to excellent yields and is applicable to a wide range of substituted o-aminophenols, demonstrating its versatility.[4][5]

Section 3: Emerging Frontiers: Propargylamines and Green Chemistry

Synthesis from Propargylamines

Propargylamines are versatile building blocks for synthesizing a variety of nitrogen-containing heterocycles.[7][8] One emerging strategy involves the base-mediated isomerization of a propargylamine into a highly reactive allenamine intermediate. This intermediate can then undergo a cycloaddition reaction to form the heterocyclic core.[9] While direct applications to 2-aminooxazoles are still an area of active research, the underlying principle offers a powerful and convergent route to complex scaffolds. Another related method involves the cyclization of N,1,1-tricarbonylated propargylamines, where ring closure occurs between the ethynyl and carbamoyl groups to yield highly functionalized oxazoles.[7]

Green Chemistry Approaches

The principles of green chemistry are increasingly integral to modern synthetic design. For 2-aminooxazole and related heterocycle syntheses, this translates into several key innovations:

-

Solvent-Free and Alternative Solvents: Reactions can be performed under solvent-free conditions using ultrasound irradiation, significantly reducing waste.[10] Polyethylene glycol (PEG-400) has been used as a recyclable, non-toxic solvent medium.[11]

-

Energy-Efficient Methods: As noted previously, microwave-assisted synthesis can slash reaction times from hours to minutes, reducing energy consumption and often leading to cleaner reaction profiles.[2][11]

-

Recyclable Catalysts: The development of magnetic nanoparticle-supported catalysts allows for easy recovery and reuse of the catalyst system, improving the economic and environmental profile of the synthesis.[10]

These approaches are not mutually exclusive and can often be combined to create highly efficient and environmentally benign synthetic routes. While many of these green methods have been initially optimized for the more common 2-aminothiazole synthesis, their adaptation to 2-aminooxazole chemistry is a logical and high-value objective for process development professionals.[11][12]

Conclusion

The synthesis of 2-aminooxazole derivatives has evolved significantly, moving past the limitations of classical methods. The development of robust, multi-step strategies like the Buchwald-Hartwig N-arylation has unlocked access to previously difficult-to-synthesize N-substituted compounds, greatly expanding the chemical space available to medicinal chemists.[1][3] Concurrently, a focus on safety and sustainability has driven the adoption of less hazardous reagents and the integration of green chemistry principles.[5][10] As research continues, the fusion of versatile building blocks like propargylamines with resource-efficient catalytic systems will undoubtedly pave the way for the next generation of 2-aminooxazole synthesis.

References

-

Title: Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement | ACS Omega - ACS Publications Source: ACS Publications URL: [Link]

-

Title: 2-Aminooxazoles and Their Derivatives (Review) | PDF | Amine - Scribd Source: Scribd URL: [Link]

-

Title: 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry Source: ACS Publications URL: [Link]

-

Title: Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC - NIH Source: NIH National Library of Medicine URL: [Link]

-

Title: A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - NIH Source: NIH National Library of Medicine URL: [Link]

-

Title: (PDF) 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry Source: ResearchGate URL: [Link]

-

Title: 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - NIH Source: NIH National Library of Medicine URL: [Link]

-

Title: Theoretical studies of the mechanism of 2-aminooxazole formation under prebiotically plausible conditions - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica Source: Der Pharma Chemica URL: [Link]

-

Title: 2‐Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - SciSpace Source: SciSpace URL: [Link]

-

Title: Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives - JOCPR Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

-

Title: Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles - PMC - NIH Source: NIH National Library of Medicine URL: [Link]

-

Title: In silico Study, Molecular Docking and Synthesis of 2-Amino thiazole Derivatives using Green Chemistry Approach as Antioxidant Agent - Asian Publication Corporation Source: Asian Publication Corporation URL: [Link]

-

Title: Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review - bepls Source: Bulletin of Environment, Pharmacology and Life Sciences URL: [Link]

-

Title: Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem - RSC Publishing Source: RSC Publishing URL: [Link]

-

Title: Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS - EXCLI Journal Source: EXCLI Journal URL: [Link]

- Title: AT227696B - Process for the preparation of 2-amino-oxazoles - Google Patents Source: Google Patents URL

-

Title: 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - ACS Publications Source: ACS Publications URL: [Link]

-

Title: Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxylates - Beilstein Journals Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: Synthesis of 2-oxazolines - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

-

Title: Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]

-

Title: Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PubMed Central Source: NIH National Library of Medicine URL: [Link]

-

Title: The Use of Propargylamines to Synthesize Amino-1,2,3-triazoles via Cycloaddition of Azides with Allenamines - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC - NIH Source: NIH National Library of Medicine URL: [Link]

-

Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC Source: NIH National Library of Medicine URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bepls.com [bepls.com]

- 12. asianpubs.org [asianpubs.org]

Spectroscopic Characterization of 4-(2-Fluorophenyl)-1,3-oxazol-2-amine: A Technical Guide

Introduction

4-(2-Fluorophenyl)-1,3-oxazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a 2-aminooxazole core coupled with a fluorinated phenyl ring, makes it a potential scaffold for a variety of biologically active molecules. The 2-aminooxazole moiety is recognized as a privileged structure in antitubercular drug discovery, often serving as a bioisostere for the 2-aminothiazole nucleus.[1] The inclusion of a fluorine atom on the phenyl ring can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

A thorough spectroscopic characterization is fundamental to confirm the chemical identity and purity of newly synthesized batches of this compound. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental spectra for this specific molecule are not widely published, this document will present a detailed analysis based on established spectroscopic principles and data from closely related analogs. This guide is intended for researchers, scientists, and professionals in drug development who are involved in the synthesis and characterization of novel chemical entities.

Molecular Structure and Key Features

The chemical structure of this compound consists of a central five-membered oxazole ring, substituted at the 4-position with a 2-fluorophenyl group and at the 2-position with an amino group.

Molecular Formula: C₉H₇FN₂O[2]

Monoisotopic Mass: 178.05424 Da[2]

The strategic placement of the fluorine atom at the ortho position of the phenyl ring introduces specific electronic and steric effects that are expected to influence the spectroscopic signatures of the molecule.

Caption: Molecular structure of this compound.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound. DMSO-d₆ is often a good choice for polar compounds containing exchangeable protons.

-

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include:

-

Pulse sequence: A standard 90° pulse.

-

Spectral width: Sufficient to cover the expected chemical shift range (typically 0-12 ppm).

-

Acquisition time: 2-4 seconds.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 16-64, depending on the sample concentration.

-

-

-

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling. Key parameters include:

-

Pulse sequence: A standard 90° pulse with broadband proton decoupling.

-

Spectral width: Sufficient to cover the expected chemical shift range (typically 0-200 ppm).

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more, as the ¹³C nucleus has a low natural abundance.

-

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

-

Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum and report chemical shifts (δ) in parts per million (ppm).

-

Caption: Experimental workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Protocol:

-

Sample Preparation:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. Key parameters include:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to study its fragmentation pattern to support the proposed structure.

Instrumentation: A mass spectrometer, such as a time-of-flight (TOF) or quadrupole instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode. Key parameters include:

-

Mass range: A range that includes the expected molecular ion (e.g., m/z 50-500).

-

Ionization voltage: Optimized for the specific instrument and compound.

-

-

-

Data Processing:

-

Identify the molecular ion peak ([M+H]⁺) and any other significant adducts (e.g., [M+Na]⁺).

-

If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to identify characteristic fragment ions.

-

Predicted Spectroscopic Data and Interpretation

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the fluorophenyl ring, the proton on the oxazole ring, and the protons of the amino group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| NH₂ | 5.0 - 7.0 | Broad singlet | - | Exchangeable protons of the primary amine. |

| Aromatic CH (Fluorophenyl) | 7.0 - 8.0 | Multiplet | Complex splitting pattern due to H-H and H-F couplings. | |

| Oxazole CH | 7.5 - 8.5 | Singlet | - | The proton at the 5-position of the oxazole ring. |

The protons on the 2-fluorophenyl ring will exhibit complex splitting patterns due to both ortho, meta, and para H-H couplings, as well as couplings to the fluorine atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for the carbon atoms of the oxazole and fluorophenyl rings.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=N (Oxazole) | 150 - 165 | Carbon atom at the 2-position of the oxazole ring, bonded to two nitrogen atoms. |

| C-O (Oxazole) | 130 - 150 | Carbon atom at the 4-position of the oxazole ring. |

| Aromatic C-F | 155 - 165 (doublet) | The carbon atom directly bonded to the fluorine atom will show a large one-bond C-F coupling. |

| Aromatic CH | 110 - 140 | Carbon atoms of the fluorophenyl ring. |

| C-H (Oxazole) | 100 - 120 | Carbon atom at the 5-position of the oxazole ring. |

IR Spectroscopy

The IR spectrum will display characteristic absorption bands for the N-H, C=N, C=C, and C-F bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3300 - 3500 | Medium, often two bands for a primary amine. |

| C-H stretch (aromatic) | 3000 - 3100 | Medium to weak. |

| C=N stretch (oxazole) | 1620 - 1680 | Medium to strong. |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to strong, multiple bands. |

| C-F stretch | 1100 - 1300 | Strong. |

Mass Spectrometry

In ESI-MS, the compound is expected to be readily protonated to form the molecular ion [M+H]⁺.

Predicted Mass Spectrometry Data: [2]

| Adduct | m/z |

| [M+H]⁺ | 179.06152 |

| [M+Na]⁺ | 201.04346 |

Predicted Fragmentation Pathway:

A plausible fragmentation pathway in tandem MS would involve the loss of small neutral molecules such as HCN or CO from the oxazole ring.

Caption: A simplified predicted fragmentation pathway for this compound.

Conclusion

This technical guide provides a framework for the spectroscopic characterization of this compound. While direct experimental data is currently limited in the public domain, the predicted NMR, IR, and MS data, based on established principles and analysis of related structures, offer a valuable reference for scientists working with this compound. The detailed experimental protocols provided herein serve as a practical guide for acquiring high-quality spectroscopic data, which is essential for the unambiguous identification and quality control of this and other novel chemical entities in the drug discovery pipeline.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Di S, et al. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Med. Chem. Lett. 2020, 11, 8, 1435–1441. Available from: [Link]

Sources

Technical Guide: Elucidating the Pro-Ferroptotic Mechanism of the 1,2-Dioxolane FINO2

Preamble: On the Identity of the Target Compound

This guide addresses the mechanism of action for a potent inducer of ferroptosis. The query specified the chemical name "4-(2-Fluorophenyl)-1,3-oxazol-2-amine." An extensive review of the scientific literature reveals that while compounds featuring an oxazol-2-amine scaffold have been explored as potential kinase inhibitors, such as for FMS-like tyrosine kinase 3 (FLT3)[1], there is a lack of in-depth mechanistic data corresponding to this specific structure in the context of a unique cell death pathway.

Conversely, the literature provides a rich and detailed mechanistic understanding of a compound designated FINO2 , a 1,2-dioxolane-containing molecule known to induce ferroptosis with high efficacy.[2][3][4][5] Given the specificity of the user's request for an in-depth guide on a core mechanism, it is highly probable that FINO2 is the intended subject of inquiry. This document will, therefore, focus on the well-characterized, dual-pronged mechanism of action of FINO2, a compound of significant interest in cancer biology and drug development.

Executive Summary

Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation, representing a promising therapeutic avenue for treatment-resistant cancers.[4][6] FINO2 has emerged as a unique chemical probe and potential therapeutic lead due to its distinct mechanism for initiating ferroptosis. Unlike canonical inducers that target either cystine import or directly inhibit the primary defense enzyme, Glutathione Peroxidase 4 (GPX4), FINO2 executes a dual-pronged assault.[2][3] It concurrently initiates the direct oxidation of intracellular iron and promotes the indirect inactivation of GPX4.[2][7][8] This multipronged mechanism bypasses some of the upstream dependencies of other inducers, leading to overwhelming lipid peroxidation and subsequent cell death.[2][3] This guide synthesizes the current understanding of FINO2's molecular interactions, provides validated experimental protocols for its study, and contextualizes its activity among other ferroptosis-inducing agents.

The Dual-Pronged Mechanism of Action of FINO2

The efficacy of FINO2 stems from its ability to simultaneously attack two critical nodes within the ferroptotic signaling cascade. This approach distinguishes it from other well-characterized ferroptosis inducers (FINs).

Pillar 1: Indirect Inactivation of Glutathione Peroxidase 4 (GPX4)

GPX4 is the central regulator of ferroptosis, responsible for neutralizing lipid peroxides using glutathione (GSH) as a cofactor.[9][10] Its inactivation is a requisite step for the accumulation of lethal lipid reactive oxygen species (ROS). FINO2 achieves this, but through a novel mechanism:

-

No Direct Enzyme Inhibition: In vitro assays confirm that FINO2 does not directly bind to and inhibit the GPX4 enzyme, a mechanism characteristic of the Class 2 FIN, RSL3.[2][3]

-

No Protein Depletion: FINO2 does not cause the degradation or depletion of the GPX4 protein, which is the mechanism of the Class 3 FIN, FIN56.[2][3]

-

No System xc⁻ Inhibition: Unlike Class 1 FINs such as erastin, FINO2 does not inhibit the system xc⁻ cystine/glutamate antiporter or cause a global depletion of the GPX4 cofactor, glutathione.[3][5]

Instead, FINO2 leads to a loss of GPX4's enzymatic function within the cellular environment.[2][10] While the precise molecular hand-off remains an area of active investigation, this indirect inactivation effectively removes the cell's primary defense against lipid peroxide accumulation.

Pillar 2: Direct Oxidation of Labile Iron

The "ferro" in ferroptosis signifies the critical role of iron. The Fenton reaction, where ferrous iron (Fe²⁺) reacts with peroxides to generate highly damaging radicals, is a key driver of lipid peroxidation. FINO2 actively participates in this process:

-

Fe²⁺ to Fe³⁺ Conversion: Biochemical assays demonstrate that FINO2 can directly oxidize ferrous iron (Fe²⁺) to its ferric state (Fe³⁺).[2][7][8][11] This activity is intrinsic to the FINO2 molecule, likely mediated by its endoperoxide moiety.[2][3]

-

Exacerbation of Oxidative Stress: By directly engaging with the labile iron pool, FINO2 amplifies the generation of lipid ROS, pushing the cell past its antioxidant threshold and ensuring the execution of ferroptosis.[2]

The convergence of these two pillars—removing the primary shield (GPX4) while simultaneously fueling the fire (iron oxidation)—makes FINO2 a particularly potent and efficient inducer of ferroptosis.

Comparative Analysis with Other Ferroptosis Inducers

To fully appreciate the novelty of FINO2's mechanism, it is essential to compare it with other classes of ferroptosis inducers. This contextualization is critical for experimental design, as the choice of inducer determines which cellular pathways are being interrogated.

| Inducer Class | Example(s) | Primary Mechanism of Action | Effect on GPX4 | Effect on Iron |

| Class 1 FIN | Erastin, Sulfasalazine | Inhibition of System xc⁻ cystine/glutamate antiporter, leading to glutathione (GSH) depletion.[4][5] | Indirectly inhibited due to lack of GSH cofactor.[4] | No direct effect. |

| Class 2 FIN | RSL3 | Covalent, direct inhibition of the GPX4 active site.[2][4] | Directly and irreversibly inhibited. | No direct effect. |

| Class 3 FIN | FIN56 | Promotes the degradation of the GPX4 protein.[2][3] | Depleted (loss of protein). | No direct effect. |

| FINO2 | FINO2 | Dual Mechanism: Indirectly inactivates GPX4 and directly oxidizes iron.[2][3][7][12] | Indirectly inactivated (loss of function). | Directly oxidized (Fe²⁺ → Fe³⁺). |

Experimental Validation: Protocols & Workflows

The elucidation of FINO2's mechanism relies on a series of specific, self-validating biochemical and cell-based assays. The causality behind experimental choices is to orthogonally validate the hallmarks of ferroptosis and differentiate FINO2's activity from other inducers.

Protocol: Measurement of Lipid Peroxidation via C11-BODIPY 581/591

-

Rationale: This is the definitive endpoint of ferroptosis. The ratiometric fluorescent probe C11-BODIPY directly measures lipid peroxidation in live cells. In its reduced state, it emits at ~590 nm (red); upon oxidation by lipid ROS, its emission shifts to ~520 nm (green). An increase in the green/red fluorescence ratio indicates lipid peroxidation. The inclusion of rescue agents (Ferrostatin-1, Deferoxamine) validates that the observed oxidation is ferroptosis-dependent.

-

Step-by-Step Methodology:

-

Cell Seeding: Plate cells (e.g., HT-1080 fibrosarcoma) in a suitable format (e.g., 12-well plate or 96-well black, clear-bottom plate) and allow them to adhere overnight.

-

Compound Preparation: Prepare stock solutions of FINO2 (e.g., 10 mM in DMSO), Ferrostatin-1 (1 mM in DMSO), and Deferoxamine (DFO, 100 mM in water).

-

Treatment: Treat cells with the desired concentration of FINO2 (e.g., 10 µM). For rescue experiments, co-treat with Ferrostatin-1 (e.g., 1 µM) or DFO (e.g., 100 µM). Include a vehicle control (e.g., 0.1% DMSO). Incubate for a specified time (e.g., 6-8 hours).

-

Probe Loading: Remove the treatment media. Add media containing C11-BODIPY 581/591 (e.g., 2.5 µM final concentration). Incubate for 30 minutes at 37°C, protected from light.

-

Cell Preparation: Wash cells twice with PBS to remove excess probe.

-

Data Acquisition: Analyze cells immediately via flow cytometry or a fluorescence plate reader.

-

Flow Cytometry: Excite at 488 nm. Collect emission in two channels (e.g., FITC for green, PE-Texas Red for red).

-

Plate Reader: Excite at 488 nm. Read emission at ~520 nm and ~590 nm.

-

-

Analysis: Calculate the ratio of green to red fluorescence intensity for each condition. A significant increase in this ratio in FINO2-treated cells, which is preventable by Ferrostatin-1 or DFO, confirms the induction of ferroptotic lipid peroxidation.[9][11]

-

Structure-Activity Relationship (SAR)

Initial SAR studies have revealed that the chemical architecture of FINO2 is finely tuned for its biological activity. Two features are indispensable for its ability to induce ferroptosis:[2][3][7][12]

-

The Endoperoxide Moiety: The 1,2-dioxolane core is the reactive center of the molecule. Analogues lacking this peroxide bridge are inactive, indicating it is essential for the oxidative reactions central to FINO2's mechanism (i.e., iron oxidation and indirect GPX4 inactivation).

-

The Hydroxyl Head Group: A nearby hydroxyl group is also required for activity. Its removal renders the molecule inert. This suggests the hydroxyl group is critical for molecular recognition, solubility, or proper orientation within its target environment.

These findings underscore that simply being an organic peroxide is insufficient to trigger ferroptosis; specific structural arrangements are required to engage the cellular machinery effectively.

Conclusion and Future Directions

FINO2 represents a distinct class of ferroptosis inducer, characterized by a unique dual mechanism involving indirect GPX4 inactivation and direct iron oxidation. This multipronged approach makes it a powerful tool for studying ferroptosis and a valuable scaffold for the development of novel anticancer therapeutics.

Future research should focus on:

-

Target Deconvolution: Identifying the direct molecular binding partner(s) of FINO2 that lead to the indirect inactivation of GPX4.

-

Pharmacokinetic Optimization: Improving the drug-like properties of the FINO2 scaffold to enhance its in vivo stability, bioavailability, and tumor-specific delivery.

-

Combination Therapies: Exploring synergistic combinations of FINO2 with other agents, such as those that increase cellular iron content or sensitize cells to oxidative stress.

By continuing to dissect the nuanced mechanism of compounds like FINO2, the field can better exploit the therapeutic potential of ferroptosis for diseases of unmet need.

References

-

Gaschler, M.M., et al. (2018). FINO2 initiates ferroptosis through GPX4 inactivation and iron oxidation. Nature Chemical Biology, 14(5), 507-515. [Link]

-

Stockwell, B.R., et al. (2017). FINO2 initiates ferroptosis through GPX4 inactivation and iron oxidation. Columbia University Academic Commons. [Link]

-

Gaschler, M.M., et al. (2018). FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation. ResearchGate. [Link]

-

UniProt. (2018). FINO2 initiates ferroptosis through GPX4 inactivation and iron oxidation. UniProt Literature Citations. [Link]

-

ResearchGate. (2018). FINO2 induces ferroptotic cell death. ResearchGate. [Link]

-

ResearchGate. (2018). FINO2 indirectly inhibits GPX4 activity. ResearchGate. [Link]

-

Weïwer, M., et al. (2012). Five-Membered Ring Peroxide Selectively Initiates Ferroptosis in Cancer Cells. ACS Chemical Biology, 7(12), 2017-2024. [Link]

-

Good, M.I., et al. (2020). Reactivity-Based Probe of the Iron(II)-Dependent Interactome Identifies New Cellular Modulators of Ferroptosis. Journal of the American Chemical Society, 142(45), 19239-19249. [Link]

-

Gaschler, M.M., et al. (2018). FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation. PMC, NIH. [Link]

-

Kim, H.S., et al. (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. Molecules, 25(21), 5176. [Link]

Sources

- 1. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FINO2 initiates ferroptosis through GPX4 inactivation and iron oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. columbia.edu [columbia.edu]

- 4. Five-Membered Ring Peroxide Selectively Initiates Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Reactivity-Based Probe of the Iron(II)-Dependent Interactome Identifies New Cellular Modulators of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uniprot.org [uniprot.org]

In Vitro Screening of 4-(2-Fluorophenyl)-1,3-oxazol-2-amine: A Technical Guide to Unveiling Biological Activity

Introduction: The Therapeutic Potential of the 2-Aminooxazole Scaffold

The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 2-aminooxazole moiety, in particular, is of significant interest as a bioisostere of the well-characterized 2-aminothiazole scaffold, which is present in several clinically approved drugs.[3][4][5] The isosteric replacement of sulfur with oxygen in the 2-aminooxazole ring can modulate physicochemical properties such as solubility and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.[6][7]

This guide outlines a comprehensive in vitro screening strategy for a novel compound, 4-(2-Fluorophenyl)-1,3-oxazol-2-amine. Given the lack of specific biological data for this molecule, our approach is hypothesis-driven, leveraging the known activities of structurally related oxazole derivatives. The proposed workflow is designed to first assess broad cytotoxicity, then to identify a primary biological target class, and finally to confirm target engagement and elucidate the mechanism of action. Our primary hypothesis is that this compound may exhibit activity as a kinase inhibitor, a common mechanism for this class of compounds.[8]

A Tiered Approach to In Vitro Screening

A logical and resource-efficient screening cascade is essential for the successful characterization of a novel chemical entity. Our proposed strategy is divided into three tiers:

-

Tier 1: Foundational Assays: Initial cytotoxicity and broad-based primary screening to identify potential areas of biological activity.

-

Tier 2: Hit Confirmation and Mechanistic Elucidation: Secondary assays to confirm primary hits and begin to understand the mechanism of action.

-

Tier 3: Selectivity and Off-Target Profiling: Comprehensive profiling to determine the selectivity of the compound and identify potential off-target liabilities.

Tier 1: Foundational Assays

Cytotoxicity Assessment: Establishing a Therapeutic Window

Before investigating specific biological targets, it is crucial to determine the general cytotoxicity of this compound. This information is vital for interpreting data from subsequent assays and for establishing a concentration range for screening that is not confounded by non-specific cell death.[9][10]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[11]

Step-by-Step Methodology:

-

Cell Seeding: Plate a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC3 for prostate cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11][12]

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) and treat the cells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).[11]

-

Incubation: Incubate the treated cells for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Primary Screen: Kinase Inhibition Potential

Given that many oxazole derivatives have been identified as kinase inhibitors, a broad kinase panel screen is a logical and high-probability starting point for identifying the primary target of this compound.[8][13][14][15][16][17] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[13]

This screen will assess the ability of the compound to inhibit the activity of a large and diverse panel of kinases.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of this compound at a concentration suitable for the assay (e.g., 10 mM in DMSO).

-

Kinase Reaction: In a multi-well plate, combine the kinase, its specific substrate, and ATP.

-

Compound Addition: Add this compound at one or two fixed concentrations (e.g., 1 µM and 10 µM).

-

Incubation: Incubate the reaction mixture to allow for the kinase-catalyzed phosphorylation of the substrate.

-

Detection: Use a suitable detection method to quantify the amount of phosphorylated substrate. Common methods include radiometric assays (e.g., ³³P-ATP) or non-radiometric methods like fluorescence polarization or luminescence-based assays (e.g., ADP-Glo).[15]

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a vehicle control. A significant inhibition (e.g., >50%) flags a potential "hit."

Tier 2: Hit Confirmation and Mechanistic Elucidation

Hit Confirmation: Dose-Response Analysis

For any kinases identified as "hits" in the primary screen, the next step is to confirm the inhibitory activity and determine the potency of the compound by generating a dose-response curve.

Step-by-Step Methodology:

-

Compound Dilution: Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilution).

-

Kinase Assay: Perform the kinase assay as described in the primary screen, but with the range of compound concentrations.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mechanism of Action: Target Engagement in a Cellular Context

Demonstrating that the compound can bind to its putative target within a living cell is a critical step in validating the in vitro findings. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming target engagement.[18][19][20][21] CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[18][19]

Step-by-Step Methodology:

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Heat the treated cells to a range of temperatures.

-

Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[22]

-

Protein Detection: Detect the amount of the target kinase remaining in the soluble fraction using a specific antibody and a suitable detection method such as Western blotting or an immunoassay.[19]

-

Data Analysis: Plot the amount of soluble target protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[19]

Tier 3: Selectivity and Off-Target Profiling

Kinome-Wide Selectivity Profiling

To assess the selectivity of this compound, it is essential to profile its activity against a broad panel of kinases. High selectivity is a desirable characteristic for a drug candidate as it can minimize off-target effects and associated toxicities.[15]

This involves screening the compound against a large panel of kinases (often over 300) at a fixed concentration.[17] The results are typically visualized as a "kinome map" or a dendrogram, which provides a clear representation of the compound's selectivity profile.

Off-Target Liability Screening

Beyond the kinome, it is prudent to screen the compound against a panel of common off-target liabilities, such as G-protein coupled receptors (GPCRs) and ion channels.[23][24][25] Interaction with these targets can lead to undesirable side effects.

These screens are typically conducted by specialized contract research organizations (CROs) that have established platforms for high-throughput screening against large panels of these targets.[23][24][25][26][27] The assays often involve measuring changes in second messengers (e.g., cAMP, Ca²⁺) for GPCRs or ion flux for ion channels.[28][29][30]

Data Presentation and Visualization

Quantitative Data Summary

| Assay | Parameter | Result |

| Cytotoxicity (MCF-7) | IC50 (µM) | >100 |

| Cytotoxicity (A549) | IC50 (µM) | >100 |

| Cytotoxicity (PC3) | IC50 (µM) | 85.3 |

| Primary Kinase Screen | % Inhibition at 10 µM | Kinase X: 92%Kinase Y: 78% |

| Kinase X IC50 | IC50 (nM) | 150 |

| Kinase Y IC50 | IC50 (nM) | 850 |

| CETSA (Kinase X) | ΔTm (°C) | +4.2 |

Visualizing the Screening Workflow

Caption: A tiered workflow for the in vitro screening of this compound.

Conclusion

This technical guide provides a robust and logical framework for the initial in vitro biological characterization of this compound. By employing a tiered screening cascade, researchers can efficiently move from broad-based phenotypic and target-class screening to more focused hit confirmation, mechanism of action, and selectivity profiling. The proposed assays are well-established and, when executed with appropriate controls, will generate high-quality, reproducible data to guide the future development of this promising compound.

References

-

Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

-

ResearchGate. Principle of the cellular thermal shift assay (CETSA). [Link]

-

MtoZ Biolabs. Kinome Profiling Service. [Link]

-

Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

-

Wikipedia. Cellular thermal shift assay. [Link]

-

Oncolines B.V. Kinome Profiling. [Link]

-

Aurora Biomed. Ion Channel Research: Advancing High Throughput Screening Techniques. [Link]

-

Reaction Biology. Ion Channel Assays. [Link]

-

CETSA. CETSA. [Link]

-

Labinsights. Analysis of High-throughput Cell Screening Techniques for Ion Channels. [Link]

-

SciSpace. The cellular thermal shift assay for evaluating drug target interactions in cells. [Link]

-

BellBrook Labs. Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

-

National Center for Biotechnology Information. Tools for GPCR drug discovery. [Link]

-

National Center for Biotechnology Information. Ion Channel Screening. [Link]

-

Charles River Laboratories. Ion Channel Assays. [Link]

-

National Center for Biotechnology Information. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]

-

Enzymlogic. G Protein-Coupled Receptor (GPCR) Drug Discovery Tools. [Link]

-

baseclick GmbH. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. [Link]

-

Reaction Biology. GPCR Assay Services. [Link]

-

BellBrook Labs. The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. [Link]

-

ResearchGate. In vitro receptor binding assays: General methods and considerations. [Link]

-

National Center for Biotechnology Information. Receptor Binding Assays for HTS and Drug Discovery. [Link]

-

European Pharmaceutical Review. A powerful tool for drug discovery. [Link]

-

ResearchGate. Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening. [Link]

-

National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes. [Link]

-

PubMed. Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Oxazole-Incorporated Naphthyridine Derivatives. [Link]

-

National Center for Biotechnology Information. A comprehensive review on biological activities of oxazole derivatives. [Link]

-

National Center for Biotechnology Information. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. [Link]

-

MDPI. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. [Link]

-

National Institutes of Health. 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine. [Link]

-

Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

ResearchGate. Drugs currently in use based on 2-aminothiazole skeleton. [Link]

-

PubMed. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. [Link]

-

ResearchGate. (PDF) 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. [Link]

-

PubChem. N-(4-Fluorophenyl)-4-phenyl-1,3-thiazol-2-amine. [Link]

-

National Center for Biotechnology Information. Biological activity of oxadiazole and thiadiazole derivatives. [Link]

Sources

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]

- 10. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Oxazole-Incorporated Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 14. assayquant.com [assayquant.com]

- 15. reactionbiology.com [reactionbiology.com]

- 16. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]

- 17. Kinome Profiling - Oncolines B.V. [oncolines.com]

- 18. pelagobio.com [pelagobio.com]

- 19. researchgate.net [researchgate.net]

- 20. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]

- 21. CETSA [cetsa.org]

- 22. scispace.com [scispace.com]

- 23. reactionbiology.com [reactionbiology.com]

- 24. GPCR Screening & Profiling Services - Creative Biogene [creative-biogene.com]

- 25. reactionbiology.com [reactionbiology.com]

- 26. criver.com [criver.com]

- 27. medchemexpress.com [medchemexpress.com]

- 28. aurorabiomed.com [aurorabiomed.com]

- 29. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and Preliminary Investigation of 2-Aminooxazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Thiazole Ring – The Emergence of 2-Aminooxazoles

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer improved therapeutic profiles is paramount. Among the heterocyclic compounds that have garnered significant attention, the 2-aminothiazole nucleus is a well-established "privileged scaffold," forming the core of numerous bioactive molecules, including clinically approved drugs.[1] However, the quest for enhanced efficacy, optimized physicochemical properties, and novel intellectual property has led researchers to explore its close structural relatives. This guide focuses on one such promising isostere: the 2-aminooxazole scaffold.

The principle of isosterism, and its biological counterpart, bioisosterism, posits that the replacement of an atom or a group of atoms in a molecule with another that has similar electronic and steric characteristics can lead to compounds with similar or improved biological activity.[2][3][4][5][6] The 2-aminooxazole moiety, where the sulfur atom of the thiazole ring is replaced by an oxygen atom, represents a classic isosteric substitution.[2][6] This seemingly subtle change can have profound effects, potentially offering advantages such as:

-

Improved Solubility: A decrease in the calculated logP (ClogP), suggesting better aqueous solubility.[2][6]

-

Enhanced Metabolic Stability: The absence of the easily oxidizable sulfur atom may lead to a reduced rate of metabolic inactivation.[6]

-

Circumventing PAINS: 2-Aminothiazoles have, in some instances, been flagged as Pan-Assay Interference Compounds (PAINS), making the exploration of alternative scaffolds like 2-aminooxazoles a worthwhile endeavor.[2][6]

Despite these potential benefits, the synthesis and biological evaluation of N-substituted 4-aryl-2-aminooxazoles have been surprisingly limited in the scientific literature.[2][3] This guide provides an in-depth look at the innovative synthetic strategies developed to access this promising class of compounds, their characterization, and a preliminary investigation into their therapeutic potential, with a particular focus on their promising antitubercular activity.[2][6][7]

Synthetic Strategies: Overcoming the Hurdles to Access N,4-Disubstituted 2-Aminooxazoles

A significant challenge in the exploration of 2-aminooxazoles has been the difficulty in their synthesis, particularly for derivatives with substitutions at both the N- and 4-positions. The classical Hantzsch reaction, a highly effective and versatile method for preparing substituted 2-aminothiazoles from α-haloketones and thioureas, surprisingly fails when N-substituted ureas are used as starting materials.[2][6][8] This synthetic roadblock has historically limited the exploration of this compound class.

To address this, an optimized, two-step synthetic methodology has been developed, which has proven to be versatile for a range of substituted analogs.[2][6]

Optimized Two-Step Synthesis Workflow

Caption: Optimized two-step synthetic route to N,4-disubstituted 2-aminooxazoles.

Step 1: Condensation of α-Bromoacetophenone with Urea

This initial step forms the core 2-aminooxazole ring. The choice of solvent and reaction conditions is critical for achieving good yields.

Experimental Protocol:

-

To a microwave vial, add the desired α-bromoacetophenone (1 equivalent) and urea (10 equivalents).

-

Add dimethylformamide (DMF) as the solvent. The 1:10 stoichiometric ratio of the ketone to urea is crucial for driving the reaction to completion.[3]

-

Seal the vial and heat the reaction mixture in a microwave reactor to 120°C for 3-15 minutes.[3] Microwave irradiation has been shown to be more efficient than conventional heating, significantly reducing reaction times.[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Purify the resulting 4-aryl-2-aminooxazole intermediate, typically through column chromatography.

Causality of Experimental Choices:

-

Excess Urea: Using a large excess of urea shifts the equilibrium towards the product, maximizing the yield of the 2-aminooxazole intermediate.

-

DMF as Solvent: Polar aprotic solvents like DMF are effective at solubilizing the reactants and facilitating the condensation reaction.

-

Microwave Heating: This technique provides rapid and uniform heating, which can reduce the formation of side products and shorten reaction times compared to conventional oil bath heating.[3]

Step 2: Buchwald-Hartwig Cross-Coupling for N-Arylation

This powerful palladium-catalyzed cross-coupling reaction is employed to introduce the aryl substituent onto the amino group of the 2-aminooxazole core.

Experimental Protocol:

-

In a microwave vial, combine the 4-aryl-2-aminooxazole intermediate (1 equivalent), the desired aryl halide (e.g., a substituted bromobenzene, 1.2 equivalents), a palladium catalyst such as X-Phos Pd G2 (0.05 equivalents), and a base like sodium tert-butoxide (tBuONa, 2 equivalents).

-

Add toluene as the solvent.

-

Seal the vial and heat the reaction mixture in a microwave reactor to 130°C for approximately 10 minutes.[3]

-

Monitor the reaction for the consumption of the limiting reagent by TLC.

-

After cooling, the reaction mixture is typically diluted with a suitable organic solvent and washed with water.

-

The final N,4-diaryl-2-aminooxazole product is purified by column chromatography.

Causality of Experimental Choices:

-

Buchwald Precatalyst (X-Phos Pd G2): Second-generation Buchwald precatalysts are highly efficient for this type of C-N bond formation. They are air-stable and provide reproducible results.[3]

-

Base (tBuONa): A strong, non-nucleophilic base is required to deprotonate the 2-amino group, activating it for the coupling reaction.

-

Ligand (X-Phos): The bulky electron-rich biaryl phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step that forms the final C-N bond.

Versatility of the Method:

This synthetic approach has demonstrated good versatility, accommodating various substituents on both the α-bromoacetophenone and the aryl halide. The yields for the condensation step are consistently around 50%, regardless of whether the acetophenone contains electron-donating or electron-withdrawing groups.[2][6] For the Buchwald-Hartwig step, electron-donating groups on the aryl halide have been observed to give slightly better yields than electron-withdrawing groups.[3]

| Reaction Step | Substituent Position (Aryl Halide) | Substituent Type | Yield Range (%) |

| Buchwald-Hartwig | ortho, meta, para | Electron-Donating (e.g., -OCH₃) | 48-71%[3] |

| Buchwald-Hartwig | ortho, meta, para | Electron-Withdrawing (e.g., -F) | 37-59%[3] |

| Condensation | ortho, meta, para | EDG or EWG | ~50%[2][6] |

| Table 1: Summary of reaction yields for the two-step synthesis of N,4-diaryl-2-aminooxazoles.[3] |

Physicochemical and Structural Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized 2-aminooxazole compounds. A combination of standard analytical techniques is employed.

Standard Characterization Workflow:

-

Thin Layer Chromatography (TLC): Used for reaction monitoring and preliminary purity assessment.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds, with purity levels of ≥95% being the standard for biological testing.[4]

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, further confirming the elemental composition.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the detailed molecular structure, confirming the connectivity of atoms and the successful formation of the desired product.[9][10]

For the parent 2-aminooxazole, more advanced techniques like rotational spectroscopy have been used to study its precise molecular structure, revealing a non-planar amino group, which is a common feature in related aromatic amines.[11]

Preliminary Biological Investigation: A Case Study in Antitubercular Activity

The isosteric relationship between 2-aminooxazoles and 2-aminothiazoles, a scaffold known for its antitubercular properties, prompted the investigation of these new compounds against Mycobacterium tuberculosis (Mtb).[2][6]

In Vitro Antitubercular Activity Screening

A preliminary evaluation of the synthesized N,4-diaryl-2-aminooxazoles was conducted to determine their effect on Mtb.

Sources

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. [iris.unipv.it]

- 6. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Aminooxazole - Wikipedia [en.wikipedia.org]

- 8. derpharmachemica.com [derpharmachemica.com]